
(S)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Overview
Description
(S)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C12H15Cl2NO2 and its molecular weight is 276.16 g/mol. The purity is usually 95%.
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Biological Activity
(S)-2-(4-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound belonging to the pyrrolidine class, which has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological properties, including antimicrobial effects, neuroprotective capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 4-chlorobenzyl group and a carboxylic acid functional group. The hydrochloride form enhances its solubility, facilitating its use in biological assays and medicinal chemistry.
Feature | Description |
---|---|
Chemical Name | This compound |
Molecular Formula | CHClNO |
Molecular Weight | 241.7 g/mol |
Solubility | Soluble in water due to hydrochloride form |
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
In Vitro Studies
-
Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
- Minimum Inhibitory Concentration (MIC) :
-
Mechanism of Action :
- The presence of the chlorobenzyl group enhances lipophilicity, improving membrane penetration and bioavailability, which is crucial for antimicrobial efficacy.
Neuroprotective Effects
Research indicates that this compound may also possess neuroprotective properties.
-
Cell Viability Assays :
- In vitro studies using neuronal cell lines showed that treatment with this compound resulted in increased cell viability under oxidative stress conditions.
-
Potential Mechanisms :
- The compound may modulate pathways involved in oxidative stress response, though specific mechanisms require further investigation.
Case Studies and Research Findings
Several case studies have explored the biological activity of this compound:
- A study published in MDPI evaluated various pyrrolidine derivatives, including this compound, for their antibacterial and antifungal activities . The findings suggested significant activity against pathogenic strains, supporting its potential as a therapeutic agent.
- Another research article focused on the synthesis and characterization of related compounds, emphasizing the importance of structural features on biological activity . This research outlined synthetic routes that preserve the chiral nature of the compound while optimizing yield and purity.
Properties
IUPAC Name |
(2S)-2-[(4-chlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZLJSPDJWUETJ-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=C(C=C2)Cl)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC=C(C=C2)Cl)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661588 | |
Record name | 2-[(4-Chlorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217618-69-3 | |
Record name | 2-[(4-Chlorophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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